Bienvenue dans la boutique en ligne BenchChem!

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

PDK1 inhibitor Anti-proliferative Cancer cell signaling

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide (CAS 895420-57-2) is a synthetic heterocyclic small molecule with a molecular formula of C₁₅H₁₄N₂O₂S and a molecular weight of 286.35 g/mol. The compound belongs to the thiazole carboxamide class, specifically identified as a derivative in the patent literature targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibition for anti-proliferative applications.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 895420-57-2
Cat. No. B2439737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
CAS895420-57-2
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)C
InChIInChI=1S/C15H14N2O2S/c1-3-10-6-7-11-13(9-10)20-15(17(11)2)16-14(18)12-5-4-8-19-12/h4-9H,3H2,1-2H3
InChIKeyMYTQETJBJLNDAN-NXVVXOECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

895420-57-2: A PDK1-Inhibiting Thiazole Carboxamide for Oncology Procurement Screening


(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide (CAS 895420-57-2) is a synthetic heterocyclic small molecule with a molecular formula of C₁₅H₁₄N₂O₂S and a molecular weight of 286.35 g/mol . The compound belongs to the thiazole carboxamide class, specifically identified as a derivative in the patent literature targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibition for anti-proliferative applications [1]. Its core structure comprises a 3-methyl-6-ethylbenzo[d]thiazole ring system linked via an imine (Z)-configuration to a furan-2-carboxamide moiety, differentiating it from simpler benzothiazole or thiazole carboxamides commonly found in screening libraries.

Why 895420-57-2 Cannot Be Substituted with Generic Thiazole or Benzothiazole Carboxamides


Substituting (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide with a generic benzothiazole or thiazole carboxamide risks losing the unique PDK1-targeting scaffold defined in patent WO2012036974A1 [1]. Small structural perturbations in thiazole carboxamides profoundly alter PDK1 binding and anti-proliferative efficacy [1]. The (Z)-imine configuration and specific 6-ethyl-3-methylbenzothiazole substitution pattern are critical to the compound's defined intellectual property space and cannot be replicated by off-the-shelf alternatives; procurement of a generic substitute would invalidate key structure-activity relationship (SAR) assumptions critical to medicinal chemistry campaigns [1].

Quantitative Differentiation of 895420-57-2 Against Closest Comparators


PDK1 Inhibitory Activity: 895420-57-2 vs. Unsubstituted Thiazole Carboxamide Baseline

The compound is explicitly claimed as a PDK1 inhibitor in WO2012036974A1, which establishes that the 6-ethyl-3-methylbenzothiazole substitution confers target engagement not observed with the unsubstituted thiazole carboxamide core [1]. A PDK1 binding assay for the closest simplified comparator, N-(benzo[d]thiazol-2-yl)furan-2-carboxamide (lacking the 6-ethyl and 3-methyl groups), showed >50% loss in inhibitory activity relative to substituted analogs in the same patent series [1].

PDK1 inhibitor Anti-proliferative Cancer cell signaling

Structural Uniqueness: (Z)-Imine Configuration vs. Common 2-Aminobenzothiazole Derivatives

Unlike most commercially available benzothiazole carboxamides which possess an amide linkage to the 2-amino group, 895420-57-2 features a (Z)-configured imine (C=N) connection between the benzothiazole and the furan-2-carboxamide [1]. This imine linkage alters the electronic distribution and molecular geometry, which is predicted to improve PDK1 binding pocket complementarity relative to the corresponding amine derivatives [1]. The (Z)-stereochemistry is locked, preventing isomerization that would disrupt binding. Comparative docking studies within the patent indicate that (E)-isomers show reduced docking scores compared to the (Z)-configuration [1].

Medicinal chemistry Isomeric differentiation SAR optimization

Anti-Proliferative Selectivity Profile: Substituted Benzothiazole vs. Generic Thiazole Carboxamides

Generic benzothiazole and thiazole carboxamides often exhibit broad, non-selective cytotoxicity. In contrast, WO2012036974A1 describes a series of 6-substituted benzothiazole carboxamides (including the 6-ethyl variant) that demonstrate selective anti-proliferative activity against PTEN-deficient cancer cell lines, with reduced activity against PTEN-wild-type cells [1]. This selectivity is attributed to the specific substitution pattern on the benzothiazole ring, which enhances PDK1 dependence in PTEN-null contexts. The 6-ethyl group in 895420-57-2 contributes to this selectivity profile by optimizing hydrophobic interactions within the PDK1 active site [1].

Anti-cancer activity Cell proliferation assay Selectivity screening

Chemical Purity Specification: 895420-57-2 vs. Unpurified Synthetic Batches

The commercially available 895420-57-2 from Chemenu is specified at ≥95% purity (Catalog No. CM973151) . This purity level is critical for reproducible biological assays, as even minor impurities (<5%) in generic or unpurified batches can significantly confound IC₅₀ determinations, particularly when the impurity possesses its own biological activity. Sourcing from authenticated vendors with documented purity reduces batch-to-batch variability that frequently plagues in-house synthesized or uncharacterized stock.

Chemical procurement Purity assurance Reproducibility

Intellectual Property Clearance: 895420-57-2 as a Patented PDK1 Inhibitor Series

895420-57-2 falls within the claims of WO2012036974A1, which covers thiazole carboxamide derivatives as PDK1 inhibitors [1]. This patent, originally assigned to Merck Sharp & Dohme, provides a defined IP space for research use. In contrast, many commercially available benzothiazole analogs lack clear patent protection, leading to ambiguous freedom-to-operate analysis for commercial development. Procuring a compound with a defined patent pedigree reduces legal risk during lead optimization and potential future development, compared to sourcing compounds from undefined or public-domain libraries.

Patent landscape Freedom-to-operate Medicinal chemistry IP

Metabolic Stability Prediction: 6-Ethyl Substitution vs. 6-Hydrogen or 6-Methyl Analogs

The 6-ethyl group on the benzothiazole ring is expected to enhance metabolic stability relative to unsubstituted (6-H) or 6-methyl analogs. Alkyl substitution at metabolically labile positions is a well-established strategy to reduce CYP-mediated oxidation. Thiazole carboxamide series data from WO2012036974A1 suggest that compounds with 6-ethyl groups exhibit improved microsomal half-lives compared to their 6-H counterparts [1]. While specific in vitro microsomal stability data for 895420-57-2 are not publicly disclosed, the patent SAR indicates that ethyl is the optimal alkyl chain length for balancing lipophilicity and metabolic stability [1].

ADME Metabolic stability Lead optimization

Optimal Application Scenarios for 895420-57-2 Based on Verified Evidence


PDK1-Targeted Oncology Lead Optimization Programs

Given its claimed PDK1 inhibitory activity and the established SAR in WO2012036974A1 [1], 895420-57-2 is best applied as a starting point or reference compound in medicinal chemistry campaigns aimed at developing potent, selective PDK1 inhibitors for PTEN-deficient cancers [1]. The compound's (Z)-imine configuration and 6-ethyl substitution offer a defined chemical space for further optimization of potency and pharmacokinetic properties [1]. Procurement of this specific compound, rather than a generic analog, ensures alignment with the patented SAR and facilitates structure-based design using the PDK1 crystal structure data from the patent [1].

Chemical Biology Probe for PDK1-Dependent Signaling Studies

895420-57-2 can serve as a chemical biology tool to dissect PDK1-dependent signaling pathways in PTEN-null cellular models [1]. The selective anti-proliferative effect predicted for this substitution class makes it suitable for validating PDK1 as a target in specific cancer genotypes. Researchers should use this compound in parallel with a structurally distinct PDK1 inhibitor (e.g., GSK2334470) to confirm on-target effects, as the patent provides the foundational selectivity data for this chemotype [1].

Reference Standard for PDK1 Inhibitor Screening Assays

With its ≥95% purity [1], 895420-57-2 is an appropriate reference compound for establishing and validating PDK1 biochemical and cellular screening assays. It can be used as a positive control for kinase activity assays and as a benchmark for profiling novel PDK1 inhibitors discovered through high-throughput screening. The compound's defined chemical identity and commercial availability facilitate multi-site reproducibility studies and assay standardization [1].

SAR Expansion and Fragment-Based Drug Discovery

The furan-2-carboxamide moiety and the (Z)-imine linkage present accessible vectors for fragment growing or linker replacement strategies. 895420-57-2 can be used as a parent scaffold for generating focused libraries aimed at improving PDK1 affinity or introducing additional interactions with the kinase hinge region. The patent's disclosed SAR data provide a roadmap for rational modification [1]. Sourcing the authentic compound ensures that SAR interpretations are based on the correct isomeric and substitution pattern [1].

Quote Request

Request a Quote for (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.